2-(4-Fluoro-phenyl)-benzooxazole-5-carboxyl ic acid
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Overview
Description
2-(4-Fluoro-phenyl)-benzooxazole-5-carboxylic acid is an organic compound that features a benzooxazole ring substituted with a 4-fluorophenyl group and a carboxylic acid group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-Fluoro-phenyl)-benzooxazole-5-carboxylic acid typically involves the cyclization of appropriate precursors. One common method is the reaction of 4-fluoroaniline with salicylic acid derivatives under acidic conditions to form the benzooxazole ring. The carboxylic acid group can be introduced through subsequent oxidation reactions.
Industrial Production Methods: Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and solvents are chosen to maximize yield and minimize waste.
Types of Reactions:
Oxidation: The carboxylic acid group can undergo oxidation to form various derivatives.
Reduction: The compound can be reduced to form alcohol derivatives.
Substitution: The fluorine atom on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products:
- Oxidation products include carboxylate salts and esters.
- Reduction products include alcohols and aldehydes.
- Substitution products vary depending on the nucleophile used.
Scientific Research Applications
2-(4-Fluoro-phenyl)-benzooxazole-5-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound in drug discovery.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(4-Fluoro-phenyl)-benzooxazole-5-carboxylic acid depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The fluorine atom can enhance binding affinity and selectivity for certain targets, while the benzooxazole ring can contribute to the overall stability and bioavailability of the compound.
Comparison with Similar Compounds
2-Phenyl-benzooxazole-5-carboxylic acid: Lacks the fluorine atom, which may result in different biological activity and chemical reactivity.
2-(4-Chloro-phenyl)-benzooxazole-5-carboxylic acid: The chlorine atom can impart different electronic and steric effects compared to fluorine.
2-(4-Methyl-phenyl)-benzooxazole-5-carboxylic acid: The methyl group can influence the compound’s lipophilicity and metabolic stability.
Uniqueness: The presence of the fluorine atom in 2-(4-Fluoro-phenyl)-benzooxazole-5-carboxylic acid makes it unique compared to its analogs. Fluorine can significantly affect the compound’s electronic properties, metabolic stability, and binding interactions with biological targets, potentially leading to enhanced efficacy and selectivity in various applications.
Properties
IUPAC Name |
2-(4-fluorophenyl)-1,3-benzoxazole-5-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8FNO3/c15-10-4-1-8(2-5-10)13-16-11-7-9(14(17)18)3-6-12(11)19-13/h1-7H,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FWFARAZPWHBLKO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NC3=C(O2)C=CC(=C3)C(=O)O)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8FNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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